molecular formula C16H14N2O2S B2409243 N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide CAS No. 312604-88-9

N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide

Cat. No.: B2409243
CAS No.: 312604-88-9
M. Wt: 298.36
InChI Key: GJNQAOQSUJCTCP-UHFFFAOYSA-N
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Description

“N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide” is a chemical compound that is classified as an aromatic amide . It has a molecular formula of C16H14N2O2S .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a thiazole ring via a carboxamide group . The thiazole ring is also attached to a dimethylphenyl group .


Physical and Chemical Properties Analysis

This compound has a net charge of 0, an average mass of 298.361, and a mono-isotopic mass of 298.07760 .

Scientific Research Applications

  • Antimicrobial Activity : Makino (1962) investigated the antibacterial and antifungal properties of related furan compounds, including N-[4-(p-alkylphenyl)-2-thiazolyl]-5-nitro-2-furamide. This study revealed significant effects against bacteria and fungi, indicating the potential of these compounds in developing antimicrobial agents (Makino, 1962).

  • Novel Mechanism-Based Drugs : Urbano et al. (2011) described the structure-activity relationships of small molecule antagonists of the S1P4 receptor, which included furan-2-carboxamide derivatives. These compounds are suggested as novel mechanism-based drugs for treating influenza virus infection and other clinical conditions (Urbano et al., 2011).

  • Cyclopalladation for Chelation : Nonoyama and Nonoyama (1989) explored the cyclopalladation of N,N-dimethyl-2(or −3)-furancarboselenoamide, demonstrating the potential of these compounds in forming chelates with metals, which could have implications in catalysis or material science (Nonoyama & Nonoyama, 1989).

  • Antimicrobial and Pharmacological Applications : A study by Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide for antimicrobial activity. The compound showed promising results against various microorganisms, suggesting its potential for medical applications (Cakmak et al., 2022).

  • Electrochemical Applications : Konstantinov et al. (1971) demonstrated the electrolysis of furan-2-carboxylic and related acids, revealing the potential of these compounds in electrochemical applications (Konstantinov et al., 1971).

  • Anticonvulsant Activity : Robertson et al. (1987) investigated the anticonvulsant activity of 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide, a compound structurally similar to N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide. This research highlights the potential of such compounds in developing new anticonvulsant drugs (Robertson et al., 1987).

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10-5-6-12(8-11(10)2)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNQAOQSUJCTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330258
Record name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

312604-88-9
Record name N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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